dnqx

Descripción general

Descripción

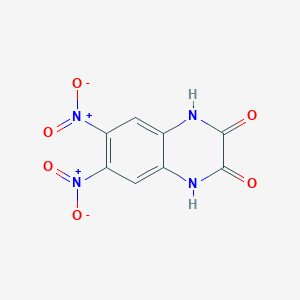

Estos compuestos contienen una porción de quinoxalina, un heterociclo bicíclico formado por un anillo de benceno fusionado a un anillo de pirazina . FG-9041 es principalmente conocido por su función como antagonista de los receptores de glutamato no NMDA, específicamente los receptores AMPA y kainato .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: FG-9041 puede sintetizarse mediante un proceso de varios pasos que involucra la nitración de derivados de quinoxalina. La ruta sintética típica implica los siguientes pasos:

Formación del Núcleo de Quinoxalina: La síntesis comienza con la formación del núcleo de quinoxalina mediante la reacción de o-fenilendiamina con glioxal en condiciones ácidas.

Métodos de Producción Industrial: La producción industrial de FG-9041 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para minimizar la formación de subproductos y garantizar la seguridad del proceso.

Análisis De Reacciones Químicas

Tipos de Reacciones: FG-9041 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: FG-9041 puede sufrir reacciones de oxidación, particularmente en los grupos nitro, lo que lleva a la formación de derivados de nitroso o hidroxilamina.

Reducción: Los grupos nitro en FG-9041 pueden reducirse a grupos amino mediante agentes reductores como el hidrógeno gaseoso en presencia de un catalizador o hidruros metálicos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan comúnmente agentes reductores como el hidrógeno gaseoso con paladio sobre carbono o borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución, a menudo en condiciones básicas.

Productos Principales:

Productos de Oxidación: Derivados de nitroso o hidroxilamina.

Productos de Reducción: Derivados de amino.

Productos de Sustitución: Diversos derivados de quinoxalina sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en Investigación Científica

FG-9041 tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: FG-9041 se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: FG-9041 se utiliza en biología molecular para estudiar las propiedades de diferentes tipos de canales iónicos.

Medicina: FG-9041 se ha estudiado por sus potenciales aplicaciones terapéuticas en trastornos neurológicos.

Aplicaciones Científicas De Investigación

Neurophysiological Research

Mechanism of Action

DNQX selectively inhibits AMPA and kainate receptors, which play crucial roles in synaptic transmission and plasticity. By blocking these receptors, researchers can study the effects of glutamate signaling on neuronal activity.

Case Study: Hippocampal Neurons

In vitro studies have shown that this compound induces neurotoxicity in cultured rat hippocampal neurons in a dose-dependent manner. Notably, this neurotoxic effect occurs independently of traditional ionotropic glutamate receptor pathways, suggesting alternative mechanisms at play .

Table 1: Effects of this compound on Neuronal Activity

| Neuronal Type | Concentration (μM) | Effect | Reference |

|---|---|---|---|

| Hippocampal Neurons | 20 | Dose-dependent neurotoxicity | |

| Thalamic Neurons | 20 | Depolarization |

Behavioral Studies

Amphetamine-Induced Sensitization

this compound has been shown to block the onset and expression of amphetamine-induced behavioral sensitization in mice. This suggests that this compound can modulate dopaminergic signaling pathways that are activated during psychostimulant exposure .

Table 2: Behavioral Effects of this compound

| Experiment Type | Substance Administered | Effect Observed | Reference |

|---|---|---|---|

| Behavioral Sensitization | Amphetamine | Blocked sensitization | |

| Locomotor Activity | This compound | Increased locomotor activity |

Pharmacological Development

Potential Therapeutic Applications

Given its role as a non-NMDA receptor antagonist, this compound has potential applications in treating neurodegenerative diseases characterized by excitotoxicity, such as Alzheimer's disease. Its ability to inhibit excessive glutamate signaling may provide a protective effect against neuronal damage.

Case Study: Neuroprotective Effects

Research indicates that this compound can reverse apneas induced by lung inflation in animal models, highlighting its potential role in respiratory control and neuroprotection .

Electrophysiological Studies

Thalamic Neuron Excitability

Studies have demonstrated that this compound can alter the intrinsic properties of thalamic relay neurons. Specifically, it induces depolarization in thalamic reticular nucleus neurons while having minimal effects on ventrobasal thalamocortical relay neurons .

Table 3: Electrophysiological Effects of this compound

| Neuronal Region | Effect on Membrane Potential (mV) | Reference |

|---|---|---|

| Thalamic Reticular Nucleus | +3.3 ± 1.1 | |

| Ventrobasal Thalamus | +0.2 ± 0.5 |

Implications for Future Research

The diverse applications of this compound underscore its significance in both basic and applied neuroscience research. As an antagonist of AMPA and kainate receptors, it offers insights into synaptic mechanisms and potential therapeutic avenues for conditions involving excitotoxicity.

Mecanismo De Acción

FG-9041 ejerce sus efectos actuando como un antagonista competitivo de los receptores de glutamato no NMDA, específicamente los receptores AMPA y kainato. Al unirse a estos receptores, FG-9041 inhibe la acción del glutamato, un importante neurotransmisor excitatorio en el sistema nervioso central. Esta inhibición previene la despolarización de las neuronas y reduce la señalización excitatoria .

Objetivos Moleculares y Vías:

Objetivos Moleculares: Receptores AMPA y kainato.

Vías Involucradas: FG-9041 interfiere con la vía de señalización glutamatérgica, que es crucial para la transmisión sináptica y la plasticidad en el cerebro.

Comparación Con Compuestos Similares

FG-9041 es único en su alta selectividad y potencia como antagonista de los receptores de glutamato no NMDA. Los compuestos similares incluyen:

CNQX (6-ciano-7-nitroquinoxalina-2,3-diona): Otro derivado de quinoxalina con propiedades antagonistas similares, pero con perfiles de selectividad y potencia diferentes.

NBQX (2,3-dihidroxi-6-nitro-7-sulfamoil-benzo[f]quinoxalina): Un compuesto estructuralmente relacionado con propiedades farmacológicas distintas.

Singularidad de FG-9041: FG-9041 destaca por su afinidad de unión específica para los receptores AMPA y kainato, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica .

Actividad Biológica

DNQX (6,7-Dinitroquinoxaline-2,3-dione) is a selective antagonist of non-NMDA glutamate receptors, primarily targeting AMPA and kainate receptors. It is widely used in neuroscience research to study synaptic transmission and neuropharmacology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on neuronal activity, and implications in various studies.

- Chemical Name : 6,7-Dinitroquinoxaline-2,3-dione

- CAS Number : 1312992-24-7

- Molecular Formula : CHNO

- Purity : ≥98%

- Water Solubility : Available as a disodium salt for enhanced solubility

This compound functions as a competitive antagonist at AMPA and kainate receptors with the following characteristics:

This selectivity allows this compound to effectively block excitatory neurotransmission mediated by these receptors, making it a valuable tool for studying excitatory synaptic processes.

Biological Activity and Effects

Neuropharmacological Studies :

- Locomotor Activity : Research indicates that bilateral injections of this compound into the ventral tegmental area (VTA) of rats significantly increase locomotor activity. This suggests that AMPA/kainate receptors in the VTA are involved in regulating locomotion. Notably, the locomotor stimulation induced by this compound was diminished when dopaminergic receptors were blocked or depleted .

- Antinociceptive Effects : In a study evaluating the effects of this compound on pain response, it was found that this compound did not demonstrate antinociceptive properties when administered intracerebroventricularly in a rat formalin model. This highlights its specificity in modulating excitatory neurotransmission without affecting pain pathways directly .

- Cell Proliferation : this compound has been shown to prevent the antiproliferative effects of glutamate receptor agonists in certain cellular contexts, indicating its role in regulating cellular responses to excitatory signals .

Case Studies and Research Findings

Implications for Research

This compound's ability to selectively inhibit non-NMDA glutamate receptors makes it an essential compound for studying various neurological conditions and potential therapeutic interventions. Its use extends to:

- Investigating mechanisms underlying addiction and reward pathways.

- Understanding synaptic plasticity and learning processes.

- Exploring neuroprotective strategies against excitotoxicity.

Propiedades

IUPAC Name |

6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVIMCIPOAXUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178476 | |

| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-57-9 | |

| Record name | DNQX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FG 9041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG-9041 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FG-9041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the acidity of DNQX influence its interaction with the GluA2 receptor?

A1: Research indicates that this compound primarily exists in an anionic form (DNQXA1) at physiological pH []. This anionic form demonstrates stronger binding affinity to the GluA2 receptor compared to its neutral counterpart. Molecular dynamics studies suggest that the negatively charged amidic oxygens in DNQXA1 form favorable interactions with the positively charged Arg845 residue within the GluA2 binding pocket, contributing to its enhanced binding [].

Q2: What computational methods have been employed to study the interaction of this compound with the GluA2 receptor?

A2: Researchers have utilized molecular dynamics simulations to investigate the binding mode and interactions between this compound and the GluA2 receptor []. These simulations provide insights into the dynamic behavior of the ligand-receptor complex and can help rationalize the observed binding affinities. Additionally, various computational methods, including density functional theory (DFT) using B3LYP, M06-2X, ωB97XD, and CBS-QB3, have been employed to estimate the pKa values of this compound, aiding in understanding its ionization state at physiological pH [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.